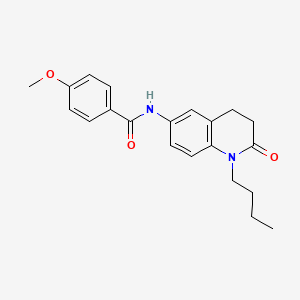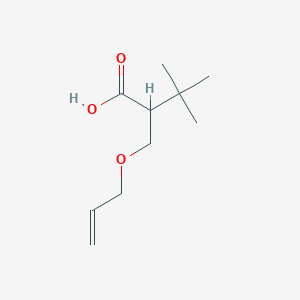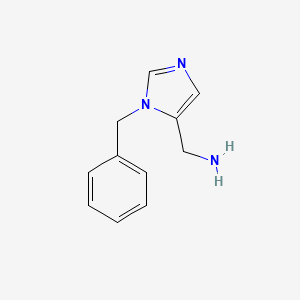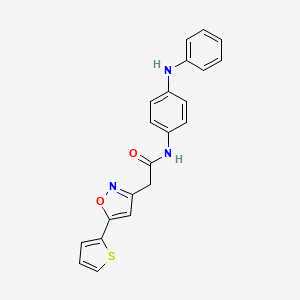![molecular formula C29H23N3O3S2 B2872829 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 477579-08-1](/img/structure/B2872829.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23N3O3S2 and its molecular weight is 525.64. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
The compound has been studied for its potential as an antibacterial agent . Benzothiazole derivatives, such as the one you’ve mentioned, have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, certain benzothiazol-2-yl compounds have shown promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating their potential to inhibit bacterial growth .
Anticancer Properties
Benzothiazole derivatives are also recognized for their anticancer properties. They have been found to act as inhibitors of tyrosine kinase receptors, which are overexpressed in several types of cancers, including breast, ovarian, colon, and prostate cancers. The quinazoline nucleus, which is structurally related to benzothiazoles, is a scaffold for many antitumor drugs .
Antifungal Activity
In addition to antibacterial properties, benzothiazole compounds have been associated with antifungal activities. They have been used to develop treatments against fungal infections, showcasing the versatility of this chemical structure in medicinal chemistry .
Anti-inflammatory and Analgesic Effects
The benzothiazole moiety is known to contribute to anti-inflammatory and analgesic effects. This makes the compound a candidate for the development of new medications aimed at reducing inflammation and pain .
Antidiabetic Potential
Research has indicated that benzothiazole derivatives may have applications in managing diabetes . They have been investigated for their role in modulating blood sugar levels and could be a basis for future antidiabetic drugs .
Antiprotozoal and Antiparasitic Effects
Benzothiazoles have been explored for their antiprotozoal and antiparasitic activities. This includes potential treatments for diseases caused by protozoa and parasites, further highlighting the compound’s broad therapeutic potential .
Neuroprotective Actions
Some benzothiazole derivatives are known to have neuroprotective actions. They have been studied for their potential in treating neurodegenerative diseases like Parkinson’s disease and amyotrophic lateral sclerosis (ALS) .
Antihypertensive Uses
Lastly, the benzothiazole structure has been linked to antihypertensive effects. Compounds with this moiety could be used to develop new medications for controlling high blood pressure .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a broad spectrum of biological activities . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains , suggesting that they may interfere with bacterial growth and replication pathways.
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains , suggesting that they may interfere with bacterial growth and replication.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(30-25-10-4-3-9-24(25)29-31-26-11-5-6-12-27(26)36-29)21-13-15-23(16-14-21)37(34,35)32-18-17-20-7-1-2-8-22(20)19-32/h1-16H,17-19H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBOBKDLYYIHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)
![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)
![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)

![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide](/img/structure/B2872762.png)


![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)